molecular formula C15H12N2OS2 B3015089 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 1705881-37-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3015089
CAS No.: 1705881-37-3
M. Wt: 300.39
InChI Key: ILOIHGYOGOQJHJ-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. It features a distinctive molecular architecture comprising two key heteroaromatic systems—a thiophene-3-carboxamide and a (5-(thiophen-3-yl)pyridin-3-yl)methyl group—linked through a stable amide bond. This structure classifies it as a valuable polyaromatic scaffold, ideal for constructing combinatorial libraries and exploring new chemical space in drug discovery campaigns . The incorporation of the thiophene ring is of particular note, as this moiety is a well-established pharmacophore in modern chemotherapy. Thiophene derivatives have been extensively reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . Furthermore, recent research has identified specific thiophene carboxamide analogues as potent inhibitors of biological targets such as sphingomyelin synthase 2 (SMS2), demonstrating the continued relevance of this chemical class in developing novel bioactive molecules . The presence of the pyridine ring, a common feature in pharmaceuticals, further enhances the compound's potential for interaction with various enzymatic targets. This compound is supplied exclusively for research purposes. It is intended for use in vitro assays, as a building block in organic synthesis, or for the investigation of structure-activity relationships (SAR). Researchers can leverage this molecule to develop new prototypes with tailored pharmacological activities. N -((5-(Thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIHGYOGOQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine derivatives. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various carbonyl compounds . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that thiophene carboxamide derivatives, including N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide, exhibit significant inhibition of IKK-2 (IκB kinase 2), an enzyme involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory cytokines, making these compounds potential candidates for treating various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Anticancer Activity

Studies have shown that compounds containing thiophene moieties can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The interaction of this compound with specific cancer pathways may provide a novel approach to cancer therapy .

Antimicrobial Effects

Thiophene derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, which could be further explored for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of these devices .

Sensors

Due to their ability to interact with various analytes, thiophene-based compounds are being investigated for use in chemical sensors. The selective binding properties of this compound can be utilized to develop sensors for detecting environmental pollutants or biological markers .

Case Studies

Study Focus Findings
Study on IKK InhibitionEvaluated the anti-inflammatory effects of thiophene carboxamidesConfirmed significant inhibition of IKK activity leading to reduced inflammation markers in vitro .
Anticancer ResearchInvestigated the cytotoxic effects on cancer cell linesDemonstrated that the compound induced apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent .
Sensor DevelopmentExplored the use of thiophene derivatives in sensor technologyShowed promising results in detecting specific ions and small molecules with high sensitivity .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name (Source) Molecular Formula Molecular Weight Key Structural Features Notable Functional Groups
Target Compound Likely C₁₄H₁₁N₂OS₂* ~311.4* Pyridine, dual thiophene, carboxamide Thiophen-3-yl, methylene-amide linkage
4d () C₂₀H₂₀Cl₂N₄O₂S 475.4 Thiazol, pyridine, benzamide, morpholine Morpholinomethyl, halogenated benzamide
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-... () C₁₈H₁₆N₄O₃S₂ 400.5 Tetrahydrothiazolo, isoxazole, thiophene Cyclopropylisoxazole, tetrahydrothiazolo ring
3-(3-chloro-4-fluorophenyl)-... () C₁₉H₁₆ClFN₂OS 374.9 Chloro-fluorophenyl, propanamide, pyridine Halogenated aryl, flexible aliphatic chain
N-((5-(thiophene-3-carbonyl)... () C₁₄H₁₂N₂O₂S₂ 304.4 Thiophene carbonyl, cyclopropane carboxamide Cyclopropane, thiophene-carbonyl linkage

Structural and Functional Differences

  • Core Heterocycles : The target compound’s pyridine-thiophene backbone distinguishes it from thiazol-containing analogs (e.g., 4d in ) and tetrahydrothiazolo derivatives () . Thiazol rings in 4d and 4e () may enhance rigidity and metal-binding capacity, whereas the target’s pyridine-thiophene system prioritizes aromatic interactions.
  • Substituent Effects: Halogenation: ’s compound incorporates a chloro-fluorophenyl group, which could improve lipophilicity and target binding compared to the target’s non-halogenated thiophene .

Implications for Physicochemical Properties

  • Solubility : The absence of polar groups (e.g., morpholine in 4d) may reduce the target’s aqueous solubility compared to ’s compounds .
  • Molecular Weight : The target (~311.4 g/mol) is smaller than ’s compound (400.5 g/mol), suggesting better bioavailability .

Bioactivity Considerations

  • : Thiazol-pyridine derivatives with morpholine groups show promise in kinase inhibition due to their metal-coordinating thiazol rings .

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound features a thiophene ring system and is synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of thiophene derivatives with pyridine derivatives, leading to the formation of the carboxamide structure.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thus affecting various biochemical pathways. For instance, it has been shown to interact with tubulin in cancer cells, mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4) . The presence of the thiophene ring enhances its aromaticity and stability in binding interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, compounds structurally similar to this compound demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM. These compounds disrupt spheroid formation in cancer cell lines, indicating their potential to inhibit tumor growth .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

CompoundIC50 (µM)Cell Line
2b5.46Hep3B
2e12.58Hep3B
CA-4-Reference

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Research indicates that thiophene derivatives can effectively inhibit various pathogens. For instance, compounds derived from thiophene structures have shown minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against specific bacterial strains .

Table 2: Antimicrobial Activity Overview

CompoundMIC (µg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
10-Various pathogens

Case Studies

  • Anticancer Study : A study focused on thiophene carboxamide derivatives found that specific modifications led to enhanced binding affinity for tubulin, resulting in effective inhibition of cancer cell proliferation . The binding dynamics were assessed over a period of 100 ns at physiological temperature, confirming the stability and efficacy of these interactions.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results indicated that these compounds not only exhibited bactericidal effects but also showed low toxicity profiles, making them suitable candidates for further development into therapeutic agents .

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